molecular formula C13H11N3O3 B5707927 3-nitro-N-(4-pyridinylmethyl)benzamide

3-nitro-N-(4-pyridinylmethyl)benzamide

Cat. No. B5707927
M. Wt: 257.24 g/mol
InChI Key: NJUYOTXFBZZMCU-UHFFFAOYSA-N
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Description

3-nitro-N-(4-pyridinylmethyl)benzamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic properties. This compound is synthesized using specific methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations in lab experiments.

Mechanism of Action

The mechanism of action of 3-nitro-N-(4-pyridinylmethyl)benzamide is not fully understood. However, it is believed to work by inhibiting specific enzymes and proteins that are involved in various cellular processes. For example, it has been shown to inhibit the activity of histone deacetylases, which are enzymes that play a role in gene expression. Additionally, it has been shown to inhibit the activity of chitin synthase, an enzyme that is essential for the synthesis of fungal cell walls.
Biochemical and physiological effects:
3-nitro-N-(4-pyridinylmethyl)benzamide has been shown to have various biochemical and physiological effects. For example, it has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit the growth of various bacterial and fungal species. Additionally, it has been shown to have neuroprotective effects in animal models of neurological disorders.

Advantages and Limitations for Lab Experiments

One advantage of using 3-nitro-N-(4-pyridinylmethyl)benzamide in lab experiments is its broad-spectrum activity against various bacterial and fungal species. Additionally, it has been shown to have low toxicity in animal models. However, one limitation of using this compound is its limited solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for the study of 3-nitro-N-(4-pyridinylmethyl)benzamide. One direction is to further investigate its mechanism of action and identify specific targets that it interacts with. Another direction is to study its potential use in combination with other drugs to enhance its therapeutic effects. Additionally, it may be useful to study its effects in various animal models of disease to determine its potential clinical applications.
In conclusion, 3-nitro-N-(4-pyridinylmethyl)benzamide is a chemical compound that has gained attention in the field of scientific research due to its potential therapeutic properties. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound for treating various diseases.

Synthesis Methods

The synthesis of 3-nitro-N-(4-pyridinylmethyl)benzamide involves a multistep process. The first step is the reaction of 4-pyridinemethanol with 3-nitrobenzoyl chloride in the presence of a base. This reaction results in the formation of 3-nitro-N-(4-pyridinylmethyl)benzamide. The purity of the compound is then increased using various techniques such as recrystallization and column chromatography.

Scientific Research Applications

3-nitro-N-(4-pyridinylmethyl)benzamide has been extensively studied for its potential therapeutic properties. It has been shown to have anticancer, antifungal, and antibacterial activities. Additionally, it has been studied for its potential use in treating neurological disorders such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

3-nitro-N-(pyridin-4-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O3/c17-13(15-9-10-4-6-14-7-5-10)11-2-1-3-12(8-11)16(18)19/h1-8H,9H2,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJUYOTXFBZZMCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NCC2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-nitro-N-(pyridin-4-ylmethyl)benzamide

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